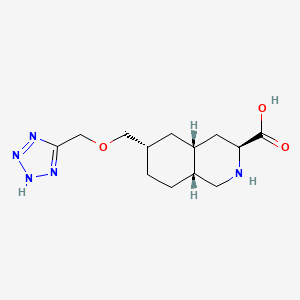
MTTB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MTTB is a novel PPARγ antagonist, exhibiting competitive antagonism against rosiglitazone mediated activation of PPARγ ligand binding domain (PPARγLBD).
Scientific Research Applications
Medical Applications of RF and Microwaves
- Medical Applications in Microwave Technologies : Research in the IEEE Microwave Theory and Techniques Society (MTT-S) Technical Committee focuses on using microwave technologies in medical applications like MRI and remote monitoring (Chiao & Kissinger, 2015).
- RF and Microwave Technologies in Therapy : This study discusses therapeutic applications of RF and microwave technologies, particularly addressing safety issues related to millimeter waves (Chiao & Kissinger, 2015).
Multitumor Tissue Block (MTTB)
- Novel Method for Immunohistochemical Antibody Testing : The multitumor tissue block (MTTB) method allows embedding multiple tissue samples in a paraffin block, facilitating simultaneous immunohistologic testing (Battifora, 1986).
Multi-Track Test Battery (MTTB)
- Predicting Performance in Army Aviation Flight Training : Implemented in 1988, the Multi-Track Test Battery (MTTB) is used to assign flight students to combat skills aircraft based on their performance predictions in training (Intano & Howse, 1992).
Biomaterial-Cell Interaction Study
- In Vitro Evaluation Using MTT Assay : The MTT assay, a tetrazolium-based colorimetric test, measures only living cells in vitro and is used for biomaterial-cell interaction studies (Ciapetti et al., 1993).
Many-Task Scientific Computing
- MTCProv Framework for Provenance Query : MTCProv is a framework for capturing runtime execution details in many-task scientific computing, contributing to protein science applications (Gadelha et al., 2012).
Magnetotactic Bacteria (MTB)
Nanoparticle-Regulated Semiartificial Magnetotactic Bacteria : Research on controlling the mobility of magnetotactic bacteria (MTB) by depositing synthetic magnetic nanoparticles on their surface, enabling applications in complex fluid environments (Li et al., 2019).
Yield Cultivation of Magnetotactic Bacteria for Nanoparticle Biosynthesis : This review discusses the challenges in cultivating MTB for high yield of magnetosomes, which has applications in biomedical, biotechnology, and environmental protection (Ali et al., 2017).
Magnetic Tweezers
Magnetic Tweezers for DNA Mechanics Study : Magnetic tweezers are a tool for studying DNA-enzyme interactions, allowing for the stable application of a range of forces and torques with nanometer spatial resolution (Long et al., 2016).
Multiplexed Magnetic Tweezers for High-Throughput DNA Study : Multiplexed magnetic tweezers (MMT) are used for the high-throughput investigation of DNA flexibility and other properties (De Vlaminck et al., 2012).
Multi-Target Tracking (MTT)
Multi-Target Tracking in Wireless Sensor Network : This research discusses a dynamic cluster member selection method for multi-target tracking in wireless sensor networks, optimizing both energy efficiency and tracking quality (Cai et al., 2014).
Correlation-Based Tracking of Multiple Targets : A novel hierarchical layered tracking structure is proposed for visual target tracking in fields like urban traffic surveillance and sports video analysis (Cao et al., 2018).
Magnetotelluric Signals
- Denoising of Magnetotelluric Signals for Geophysical Exploration : An algorithm for filtering magnetotelluric (MT) data affected by noise, enhancing the reliability of MT in areas with significant urbanization (Carbonari et al., 2017).
properties
Product Name |
MTTB |
|---|---|
Molecular Formula |
C33H29F6NO5 |
Molecular Weight |
633.5874 |
IUPAC Name |
(2E)-2-[[5-[[4-Methoxy-2-(trifluoromethyl)quinolin-6-yl]methoxy]-2-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]hexanoic acid |
InChI |
InChI=1S/C33H29F6NO5/c1-3-4-5-22(31(41)42)15-23-16-25(11-13-28(23)45-18-20-6-9-24(10-7-20)32(34,35)36)44-19-21-8-12-27-26(14-21)29(43-2)17-30(40-27)33(37,38)39/h6-17H,3-5,18-19H2,1-2H3,(H,41,42)/b22-15+ |
InChI Key |
SQBLABNTHYWMFI-PXLXIMEGSA-N |
SMILES |
CCCC/C(C(O)=O)=C\C1=CC(OCC2=CC=C3N=C(C(F)(F)F)C=C(OC)C3=C2)=CC=C1OCC4=CC=C(C(F)(F)F)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
MTTB |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methoxy-N-[2-methyl-6-(4-methylimidazol-1-yl)-3-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl]benzenesulfonamide](/img/structure/B1193066.png)



![[2-amino-6-[9-[4-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]phenoxy]nonyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl]-(3,4-dichlorophenyl)methanone](/img/structure/B1193081.png)